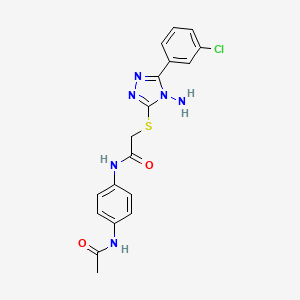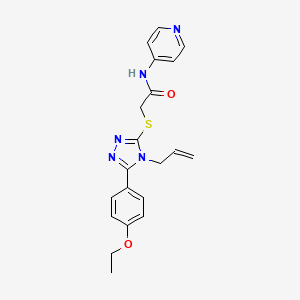![molecular formula C20H24N6O B12028322 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(4-(diethylamino)benzylidene)propanehydrazide CAS No. 326001-92-7](/img/structure/B12028322.png)
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(4-(diethylamino)benzylidene)propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(4-(diethylamino)benzylidene)propanehydrazide is a complex organic compound that features a benzo[d][1,2,3]triazole moiety linked to a diethylamino-substituted benzylidene group through a propanehydrazide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(4-(diethylamino)benzylidene)propanehydrazide typically involves a multi-step process. One common approach is to start with the preparation of the benzo[d][1,2,3]triazole core, which can be synthesized via a “click” reaction between an azide and an alkyne . The diethylamino-substituted benzylidene group can be introduced through a condensation reaction with an appropriate aldehyde . The final step involves the formation of the propanehydrazide linkage through a hydrazone formation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the “click” reaction and the condensation step, as well as the development of efficient purification methods such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(4-(diethylamino)benzylidene)propanehydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzo[d][1,2,3]triazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(4-(diethylamino)benzylidene)propanehydrazide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(4-(diethylamino)benzylidene)propanehydrazide involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity . In electronic applications, its unique electronic structure facilitates charge transfer and conduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-benzo[d][1,2,3]triazole derivatives: These compounds share the benzo[d][1,2,3]triazole core but differ in their substituents and linkages.
1,2,3-triazole-based ligands: Similar in structure but may have different functional groups and applications.
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone: A related compound with a different ring system and potential biological activities.
Uniqueness
3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(4-(diethylamino)benzylidene)propanehydrazide is unique due to its specific combination of the benzo[d][1,2,3]triazole core and the diethylamino-substituted benzylidene group, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and as a versatile ligand in coordination chemistry .
Eigenschaften
CAS-Nummer |
326001-92-7 |
|---|---|
Molekularformel |
C20H24N6O |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
3-(benzotriazol-1-yl)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]propanamide |
InChI |
InChI=1S/C20H24N6O/c1-3-25(4-2)17-11-9-16(10-12-17)15-21-23-20(27)13-14-26-19-8-6-5-7-18(19)22-24-26/h5-12,15H,3-4,13-14H2,1-2H3,(H,23,27)/b21-15+ |
InChI-Schlüssel |
BSNNGNVEEGECMD-RCCKNPSSSA-N |
Isomerische SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2 |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl ((3Z)-3-{[(4-hydroxy-3-methoxyphenyl)acetyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B12028243.png)
![[3-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenoxy]acetic acid](/img/structure/B12028244.png)
![(5E)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12028251.png)





![(5E)-3-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12028284.png)
![4-[4-(allyloxy)benzoyl]-5-(4-chlorophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028295.png)
![3-[5-[(3-chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12028300.png)

![(5E)-2-(4-Butoxyphenyl)-5-(2H-chromen-3-ylmethylene)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12028311.png)
